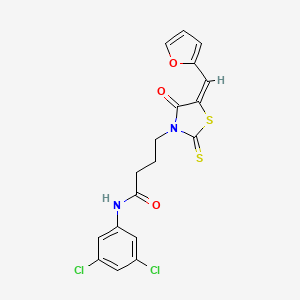
(E)-N-(3,5-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3,5-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3S2 and its molecular weight is 441.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-(3,5-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of the compound is C17H16Cl2N2O2S, and it features several functional groups including a thiazolidinone ring and a furan moiety. The presence of chlorine atoms on the phenyl ring may enhance its biological activity by increasing lipophilicity and altering electronic properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with furan-based aldehydes. The reaction conditions often include solvent systems such as ethanol or methanol, and catalysts like p-toluenesulfonic acid may be employed to facilitate the reaction.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar thiazolidinone compounds, suggesting that modifications to the thiazolidinone structure can enhance activity against various bacterial strains. For instance, compounds bearing furan and thiazolidinone moieties have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| Similar Thiazolidinones | B. subtilis | 18 |
| Similar Thiazolidinones | E. coli | 12 |
Anticancer Activity
Thiazolidinones are also recognized for their anticancer properties. The compound has been hypothesized to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 10 | Doxorubicin |
| A549 | 15 | Cisplatin |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Thiazolidinones may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, these compounds can trigger programmed cell death in malignant cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect against oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives revealed that those with electron-withdrawing groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Another research highlighted the effectiveness of modified thiazolidinones in reducing viability in various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-11-7-12(20)9-13(8-11)21-16(23)4-1-5-22-17(24)15(27-18(22)26)10-14-3-2-6-25-14/h2-3,6-10H,1,4-5H2,(H,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYXZSPWIRUVKA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













